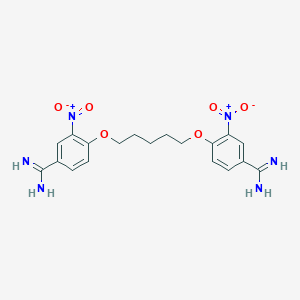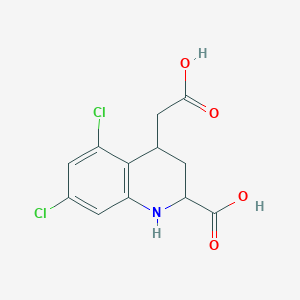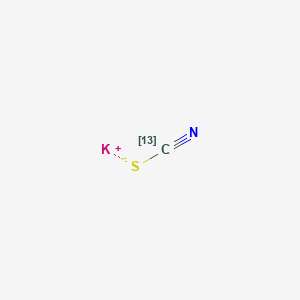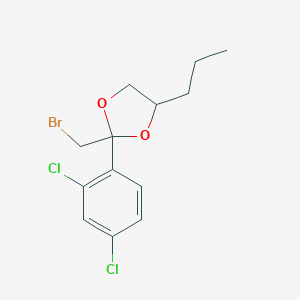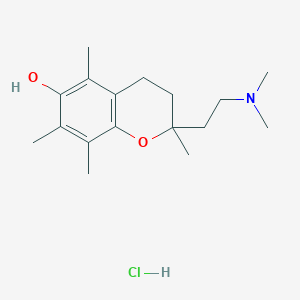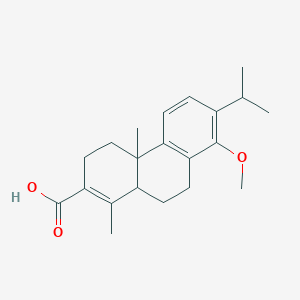
Triptoditerpenic acid B
Vue d'ensemble
Description
Triptoditerpenic acid B (TPB) is a natural product isolated from Tripterygium wilfordii Hook. f., a traditional Chinese medicinal herb. TPB belongs to the class of diterpenoids, which are organic compounds found in various plants and fungi. TPB has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, immunosuppressive, and anti-tumor properties.
Applications De Recherche Scientifique
Antitumor Properties
Triptoditerpenic acid B, as a component of Triptolide, has been extensively studied for its antitumor properties. Triptolide demonstrates inhibitory effects on a variety of solid tumors, making it a potential candidate for cancer therapy. It shows more potency than some conventional antitumor drugs like Taxol, Adriamycin, mitomycin, and cisplatin. In particular, it has been found to induce apoptosis and reduce the expression of molecules regulating the cell cycle in tumor cells, suggesting its utility as an antitumor agent (Yang et al., 2003).
Pharmacological Activities
The compound is known for its diverse pharmacological activities, including anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activity. It has been used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and tumors. The effectiveness of Triptolide in inducing tumor cell apoptosis, including in conjunction with cytotoxic agents, is significant. Additionally, it can inhibit NFκB activation, contributing to its pharmacological profile (Liu, 2011).
Targeting Specific Cellular Mechanisms
Triptolide targets specific cellular mechanisms like the XPB subunit of the transcription factor TFIIH, inhibiting DNA-dependent ATPase activity. This mechanism underlies many of its known biological activities, including its potential as an anticancer agent through the inhibition of RNA polymerase II-mediated transcription (Titov et al., 2011).
Inflammation and Autoimmune Diseases
Triptoditerpenic acid B has shown promise in treating various inflammatory and autoimmune diseases. Its strong anti-inflammatory and immunosuppressive activities make it a viable option for conditions such as lupus nephritis, inflammatory bowel disease, asthma, and rheumatoid arthritis (Yuan et al., 2019).
Hepatoprotective Mechanisms
Studies have explored the hepatoprotective mechanisms against Triptolide-induced hepatotoxicity. The activation of the Sirt1/FXR signaling pathway, for instance, plays a critical role in mitigating the hepatotoxic effects of Triptolide, pointing towards novel therapeutic targets for alleviating its hepatotoxicity (Yang et al., 2017).
Propriétés
IUPAC Name |
8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(2)14-6-9-18-16(19(14)24-5)7-8-17-13(3)15(20(22)23)10-11-21(17,18)4/h6,9,12,17H,7-8,10-11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUNTXALQHLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C2C=CC(=C3OC)C(C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933103 | |
| Record name | 8-Methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triptoditerpenic acid B | |
CAS RN |
147362-43-4 | |
| Record name | 2-Phenanthrenecarboxylic acid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptoditerpenic acid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

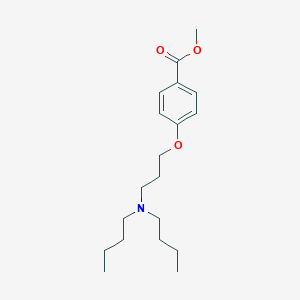
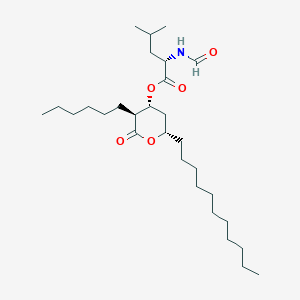
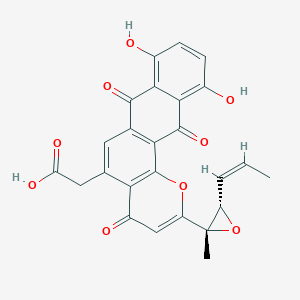
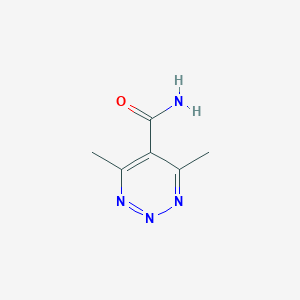
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)

